molecular formula C26H37N5O2 B1682717 4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide

4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide

Cat. No. B1682717
M. Wt: 451.6 g/mol
InChI Key: KCODNOOPOPTZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SUN11602 is a novel synthetic aniline compound with basic fibroblast growth factor-like activity. It has shown promising neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease. SUN11602 mimics the activity of basic fibroblast growth factor, which is known for its role in promoting neuronal survival and growth .

Scientific Research Applications

SUN11602 has a wide range of scientific research applications, including:

Mechanism of Action

SUN11602 exerts its effects by interacting with the fibroblast growth factor receptor-1 (FGFR1). This interaction enhances the phosphorylation of FGFR1, which in turn activates downstream signaling pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This activation leads to increased neuronal survival and growth. Additionally, SUN11602 upregulates the expression of calcium-binding proteins like calbindin, which helps maintain calcium homeostasis in neurons .

Biochemical Analysis

Biochemical Properties

SUN11602 has been found to interact with the fibroblast growth factor receptor-1 (FGFR1), similar to basic fibroblast growth factor (bFGF) . It enhances the phosphorylation of FGFR1, stimulating neuronal growth and survival in pathological conditions . SUN11602 also increases the levels of CALB1 gene expression in cerebrocortical neurons .

Cellular Effects

SUN11602 has shown significant effects on various types of cells and cellular processes. It prevents glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons . Furthermore, SUN11602 treatment rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .

Molecular Mechanism

At the molecular level, SUN11602 activates a number of cellular molecules, including FGFR-1, MEK/ERK intermediates, and Calb . This activation contributes to intracellular Ca2+ homeostasis, similar to the case of bFGF . The exact mechanism of how SUN11602 interacts with FGFR-1 remains to be clarified .

Temporal Effects in Laboratory Settings

In laboratory settings, SUN11602 has shown to exert its effects over time. For instance, in a murine model of MPTP-induced dopaminergic degeneration, SUN11602 was administered daily and showed significant reduction in the alteration of Parkinson’s disease hallmarks over a period of 7 days .

Dosage Effects in Animal Models

In animal models, the effects of SUN11602 vary with different dosages. In a study involving a murine model of MPTP-induced dopaminergic degeneration, SUN11602 was administered at doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg . The results showed that SUN11602 administration significantly reduced the alteration of Parkinson’s disease hallmarks .

Metabolic Pathways

It is known that SUN11602 interacts with FGFR1 and influences the phosphorylation of this receptor , which could potentially impact various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

SUN11602 is synthesized through a series of chemical reactions involving the coupling of aniline derivatives with other organic compounds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

The industrial production of SUN11602 likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

SUN11602 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SUN11602 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of SUN11602 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

properties

IUPAC Name

4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCODNOOPOPTZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
Reactant of Route 5
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
Reactant of Route 6
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.